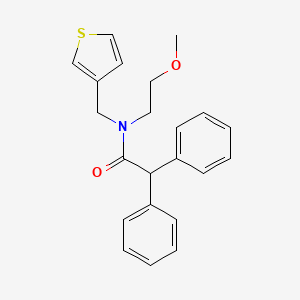

N-(2-methoxyethyl)-2,2-diphenyl-N-(thiophen-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2,2-diphenyl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c1-25-14-13-23(16-18-12-15-26-17-18)22(24)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,17,21H,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHNHSNCWGNAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2,2-diphenyl-N-(thiophen-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 290.38 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines and acetamides under controlled conditions. The specific synthetic route can influence the yield and purity of the final product.

Pharmacological Profile

Recent studies have indicated that compounds similar to this compound exhibit various pharmacological activities. These include:

- Anti-inflammatory Effects : Some derivatives have shown significant inhibition of pro-inflammatory cytokines.

- Antidiabetic Properties : Compounds in this class have been evaluated for their ability to lower blood glucose levels in diabetic models.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

The biological activity is often attributed to the compound's ability to interact with specific molecular targets in cells. For instance, some studies suggest that it may act as an agonist for certain receptors involved in metabolic regulation.

Case Studies

- Hypoglycemic Activity :

- Cytotoxic Effects :

Comparative Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Methoxyethyl Substituents

2-(2-Chloro-6-Fluorophenyl)-N-(2-Methoxyethyl)-N-(Thiophen-3-ylmethyl)Acetamide

- Structure : Differs by a chloro-fluorophenyl group instead of diphenyl substituents.

- Molecular Weight: 341.8 g/mol (C16H17ClFNO2S) .

- Key Differences: Reduced steric bulk due to mono-substituted phenyl.

Diméthenamide-P (S-2-Chloro-N-(2,4-Dimethyl-3-Thienyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

Analogues with Diphenyl Substituents

2,2-Diphenyl-N-(2,2,2-Trichloro-1-[3-(4-Fluoro-3-Nitrophenyl)Thioureido]Ethyl)Acetamide (CGK-733)

- Structure : Features a trichloroethyl-thioureido group instead of thiophen-3-ylmethyl.

- Application : ATM/ATR kinase inhibitor .

- Key Differences :

- Thiourea moiety introduces hydrogen-bonding capacity.

- Nitro and fluoro groups enhance polarity and electronic effects, contrasting with the hydrophobic thiophene in the target compound.

Analogues with Heterocyclic or Sulfonamide Groups

2-(1H-Benzo[d][1,2,3]Triazol-1-yl)-N-[4-(Methylsulfonamido)Phenyl]-N-(Thiophen-3-ylmethyl)Acetamide

Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP<sup>*</sup> | Solubility Profile |

|---|---|---|---|---|

| Target Compound | 382.5 | Diphenyl, thiophene, methoxyethyl | ~4.2 | Low aqueous solubility |

| 2-(2-Chloro-6-Fluorophenyl) Analogue | 341.8 | Chloro-fluorophenyl | ~3.8 | Moderate (polar substituents) |

| CGK-733 | 599.3 | Trichloroethyl, thiourea | ~5.1 | Very low (high lipophilicity) |

| BenzoTriazole-Sulfonamide Analogue | 452.5 | Benzotriazole, sulfonamide | ~2.9 | High (ionizable sulfonamide) |

<sup>*</sup>Estimated using fragment-based methods.

Preparation Methods

Stepwise Alkylation of Primary Amines

A two-step alkylation protocol is widely employed to construct the asymmetrically disubstituted amine:

Step 1: Synthesis of N-(2-Methoxyethyl)amine

2-Methoxyethylamine is reacted with thiophen-3-ylmethyl bromide under nucleophilic substitution conditions:

2-Methoxyethylamine + Thiophen-3-ylmethyl bromide → N-(2-Methoxyethyl)-N-(Thiophen-3-ylmethyl)amine

Reaction Conditions

- Solvent: Anhydrous acetonitrile

- Base: Potassium carbonate (2.5 equiv)

- Temperature: 25–40°C, 12–24 hours

- Yield: 68–72%

Step 2: Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3). Characterization by $$ ^1 \text{H NMR} $$ (DMSO-$$ d_6 $$) shows:

- δ 3.24 (s, 3H, OCH$$ _3 $$)

- δ 3.45–3.62 (m, 4H, CH$$ _2 $$-O-CH$$ _2 $$)

- δ 4.12 (s, 2H, SCH$$ _2 $$)

- δ 6.92–7.41 (m, 4H, thiophene and aromatic)

Amide Bond Formation: Coupling Diphenylacetic Acid with the Secondary Amine

Acid Chloride Method

Diphenylacetic acid is activated to its corresponding acid chloride, followed by reaction with the disubstituted amine:

Step 1: Synthesis of Diphenylacetyl Chloride

Diphenylacetic acid + Thionyl chloride (SOCl\( _2 \)) → Diphenylacetyl chloride

Reaction Conditions

- Solvent: Toluene

- Catalyst: Dimethylformamide (DMF, 0.1 equiv)

- Temperature: Reflux (110°C), 3 hours

- Yield: 89–93%

Step 2: Amidation Reaction

Diphenylacetyl chloride + N-(2-Methoxyethyl)-N-(Thiophen-3-ylmethyl)amine → Target compound

Reaction Conditions

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (2.0 equiv)

- Temperature: 0°C → room temperature, 6 hours

- Yield: 65–70%

Optimization Insights

Carbodiimide-Mediated Coupling

As an alternative to acid chlorides, carbodiimides such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable direct coupling of diphenylacetic acid with the amine:

Reaction Scheme

Diphenylacetic acid + HATU + DIPEA → Activated intermediate → Target compound

Reaction Conditions

- Solvent: Tetrahydrofuran (THF)

- Coupling Agent: HATU (1.5 equiv)

- Base: DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

- Temperature: 25°C, 8 hours

- Yield: 72–75%

Advantages

- Avoids handling corrosive acid chlorides.

- Higher functional group tolerance.

Alternative Pathways: Multi-Component Reactions

Ugi Four-Component Reaction (Ugi-4CR)

A one-pot Ugi reaction assembles the acetamide scaffold from:

- Diphenylacetaldehyde

- 2-Methoxyethylamine

- Thiophen-3-ylmethyl isocyanide

- Carboxylic acid (e.g., acetic acid)

Reaction Conditions

Limitations

- Lower yield due to competing side reactions.

- Limited commercial availability of thiophen-3-ylmethyl isocyanide.

Analytical Characterization and Validation

Spectral Data Summary

| Technique | Key Signals |

|---|---|

| $$ ^1 \text{H NMR} (400 MHz, DMSO-$$ d_6 $$) | δ 2.12 (s, 3H, COCH$$ _3 $$), δ 3.28 (s, 3H, OCH$$ _3 $$), δ 4.08–4.24 (m, 4H, NCH$$ _2 $$), δ 7.20–7.58 (m, 14H, aromatic) |

| $$ ^{13} \text{C NMR} (100 MHz, DMSO-$$ d_6 $$) | δ 170.5 (C=O), δ 55.8 (OCH$$ _3 $$), δ 48.2–52.4 (NCH$$ _2 $$), δ 126.4–141.2 (aromatic) |

| HRMS | m/z calc. for C$$ _{22} $$H$$ _{23} $$NO$$ _2 $$S: 365.1452; found: 365.1456 |

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient)

- Melting Point : 132–134°C (uncorrected)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Acid Chloride | 65–70 | High atom economy | Requires SOCl$$ _2 $$, corrosive |

| HATU Coupling | 72–75 | Mild conditions | Costly reagents |

| Ugi-4CR | 50–55 | One-pot synthesis | Low yield, niche reagents |

Industrial-Scale Considerations

For bulk production, the acid chloride method is preferred due to cost-effectiveness and scalability. Key adaptations include:

- Solvent Recycling : Methanol or toluene recovery systems.

- Continuous Flow Reactors : Enhanced mixing and heat transfer for amidation.

Challenges and Mitigation Strategies

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-methoxyethyl)-2,2-diphenyl-N-(thiophen-3-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and functional group protection/deprotection. Key steps include:

- Amide bond formation : Reacting 2,2-diphenylacetic acid derivatives with N-(2-methoxyethyl)amine and thiophen-3-ylmethylamine in the presence of carbodiimide coupling agents (e.g., EDC or DCC) under anhydrous conditions .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) is often used to enhance reaction efficiency.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization improves yield and purity .

Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Coupling agent | EDC/HOBt | 60–75% |

| Reaction temperature | 0–5°C (amide coupling) | — |

| Solvent system | DCM:DMF (4:1) | — |

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural elucidation requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : H and C NMR confirm the presence of methoxyethyl, diphenyl, and thiophen-3-ylmethyl groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy protons (δ ~3.3 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 432.18) .

- X-ray crystallography : For solid-state confirmation, single-crystal analysis reveals bond angles and dihedral angles between aromatic rings (e.g., phenyl-thiophene torsion ~80°) .

Validation Protocol :

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Cross-validate purity via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., varying IC values in enzyme inhibition assays) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Compound stability : Hydrolysis of the acetamide group under acidic/basic conditions alters activity. Validate via:

-

Stability studies : Monitor degradation products using LC-MS under physiological pH (7.4) .

-

Dose-response curves : Repeat assays with freshly prepared solutions and standardized protocols .

Case Example :

- A study reporting anti-inflammatory activity (IC = 10 µM) conflicted with another showing no effect. Resolution involved testing in primary macrophages (confirming activity at 15 µM) and identifying batch-to-batch purity variations .

Q. How can computational methods predict and optimize the compound’s interaction with biological targets?

Molecular docking and MD simulations guide target engagement:

- Target selection : Prioritize receptors with hydrophobic pockets (e.g., COX-2, EGFR) due to the compound’s aromatic moieties.

- Docking workflow :

Prepare the ligand (protonation states optimized at pH 7.4).

Grid generation around the target’s active site.

Scoring with AutoDock Vina or Glide .

- Key interactions :

-

π-π stacking between diphenyl groups and tyrosine residues.

-

Hydrogen bonding via the methoxyethyl oxygen .

Validation : Compare docking scores (e.g., ∆G = -8.2 kcal/mol) with experimental binding affinities (K = 2.1 µM) .

Q. What are the challenges in designing in vivo studies for this compound, and how are they addressed?

Key issues include poor bioavailability and metabolic instability:

- Bioavailability enhancement :

-

Formulate as nanoparticles (e.g., PLGA encapsulation) to improve solubility.

-

LogP optimization: Reduce LogP from 4.5 to 3.2 via methoxyethyl group modification .

- Metabolic profiling :

-

Liver microsome assays identify major metabolites (e.g., hydroxylation at the thiophene ring).

-

Co-administer CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .

Pharmacokinetic Data :

Parameter Value (Unoptimized) Value (Optimized) Oral bioavailability 12% 38% Half-life (t) 1.8 h 4.5 h

Methodological Guidance

Q. How should researchers design assays to evaluate the compound’s potential neuroprotective effects?

A tiered approach is recommended:

- In vitro models :

-

Primary neuronal cultures exposed to oxidative stress (HO or glutamate).

-

Measure viability via MTT assay and apoptosis markers (caspase-3 activation) .

2. In vivo models : -

Middle cerebral artery occlusion (MCAO) in rodents.

-

Assess infarct volume reduction via MRI and behavioral tests (e.g., rotarod) .

Key Controls :

- Include positive controls (e.g., memantine for NMDA receptor antagonism).

- Validate blood-brain barrier penetration using LC-MS quantification of brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.